Propoxate Propoxate Propoxate is an anesthetic related to etomidate and metomidate. Has been used on fish before but not humans.
Brand Name: Vulcanchem
CAS No.: 7036-58-0
VCID: VC0540401
InChI: InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3
SMILES: CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

Propoxate

CAS No.: 7036-58-0

Cat. No.: VC0540401

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propoxate - 7036-58-0

Specification

CAS No. 7036-58-0
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name propyl 3-(1-phenylethyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3
Standard InChI Key LKGPZAQFNYKISK-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Canonical SMILES CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical Identity and Structural Profile

Molecular Composition

Propoxate (CAS No. 7036-58-0) is characterized by the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . Its IUPAC name, propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, reflects its esterified structure, comprising a propyl chain linked to a carboxylate group on the imidazole ring and a 1-phenylethyl substituent at the nitrogen atom . The compound’s stereochemistry includes a racemic mixture (dl-form), as indicated in early pharmacological studies .

Key Structural Features:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms, critical for interactions with biological targets.

  • Phenylethyl group: Enhances lipophilicity, facilitating blood-brain barrier penetration.

  • Propyl ester: Governs solubility and metabolic stability.

The canonical SMILES representation (CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2) and InChIKey (LKGPZAQFNYKISK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Physicochemical Properties

Propoxate exhibits a predicted boiling point of 403.8±20.0°C and a density of 1.10±0.1 g/cm³, consistent with its moderate lipophilicity . Its pKa of 4.08±0.23 suggests partial ionization under physiological conditions, influencing its distribution and excretion . The compound’s solubility profile—highly soluble in both freshwater and saltwater—makes it uniquely suited for aquatic applications .

Synthesis and Production Methods

The synthesis of propoxate revolves around esterification reactions, typically involving 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid and propanol under acidic catalysis . Industrial-scale production employs continuous flow reactors to optimize yield and purity, followed by distillation or recrystallization for refinement . Despite the lack of publicly disclosed industrial protocols, academic literature confirms the centrality of imidazole functionalization in its synthesis .

Pharmacological Profile and Mechanism of Action

Propoxate’s anesthetic effects are attributed to its modulation of GABA<sub>A</sub> receptors, akin to its structural analogs etomidate and metomidate . By potentiating GABA-mediated chloride influx, it induces hyperpolarization of neuronal membranes, leading to rapid loss of consciousness. In fish, effective anesthesia occurs at concentrations as low as 0.5–10 ppm, with onset within 2–5 minutes and recovery within 10–15 minutes post-exposure .

Key Pharmacokinetic Parameters:

  • Onset: <5 minutes (dose-dependent).

  • Duration: 15–30 minutes (prolonged at higher doses).

  • Metabolism: Hepatic ester hydrolysis to inactive metabolites.

Applications in Aquatic Anesthesia and Research

Propoxate’s primary utility lies in aquatic research and aquaculture, where it facilitates stress-free handling, surgical procedures, and biometric measurements. Its advantages over traditional agents include:

ParameterPropoxateTricaine (MS-222)
Effective Concentration0.5–10 ppm 50–1,000 ppm
Induction Time2–5 minutes5–15 minutes
Recovery Time10–15 minutes20–60 minutes

Studies on rainbow trout (Oncorhynchus mykiss) demonstrate its efficacy in reducing cortisol responses during handling, underscoring its role in improving animal welfare .

Comparative Analysis with Traditional Anesthetic Agents

Propoxate’s 100-fold greater potency than Tricaine stems from its enhanced receptor affinity and lipid solubility . Unlike Tricaine, which requires buffering in saltwater, propoxate maintains efficacy across a wide pH range, simplifying administration in diverse aquatic systems .

Recent Advances and Research Developments

Despite its discovery in the 1960s, propoxate remains a focus of optimization studies. Recent efforts (2020–2025) aim to:

  • Develop nanoparticle-encapsulated formulations for sustained release.

  • Assess environmental persistence and ecotoxicological impacts .

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